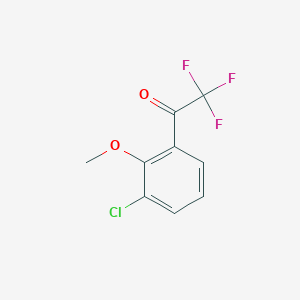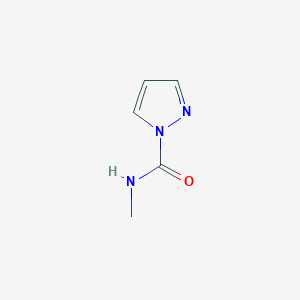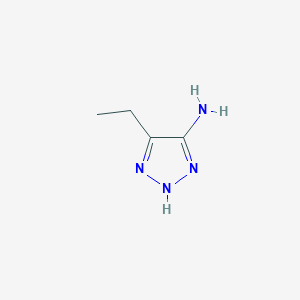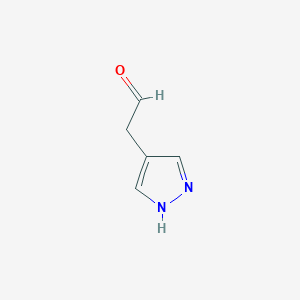![molecular formula C12H21NO3 B15309673 tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[420]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions starting from suitable precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ester group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure and functional groups.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Uniqueness
tert-Butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate is unique due to the presence of the hydroxyl group at the 7-position, which is not found in the similar compounds listed above. This hydroxyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct in its applications and properties.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
Clé InChI |
VXNBGESQTTWFJN-KXUCPTDWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C[C@H]2O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


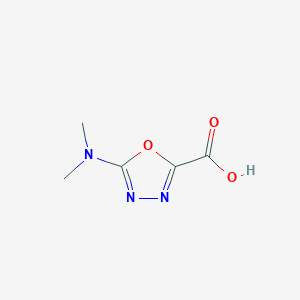
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)
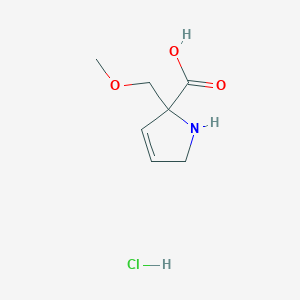
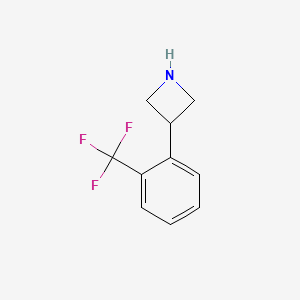
![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
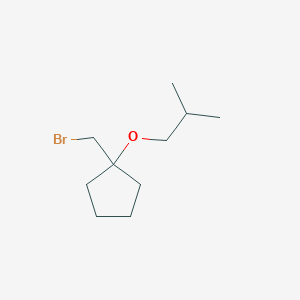
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
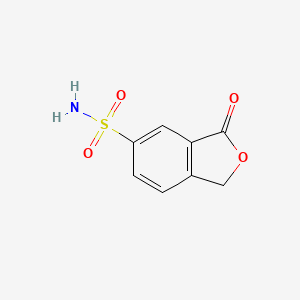
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
